Cas no 168293-10-5 (1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-)

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-, is a phenolic ketone derivative with a molecular structure featuring hydroxyl and methoxy functional groups. This compound exhibits notable reactivity due to its polyhydroxy aromatic framework, making it useful in synthetic organic chemistry and pharmaceutical intermediates. Its structural features, including the catechol moiety and methoxy substitution, contribute to potential antioxidant properties and chelating capabilities. The compound’s solubility in polar solvents and stability under controlled conditions enhance its applicability in research and industrial processes. Its precise synthesis and purity are critical for reproducibility in studies involving polyphenolic compounds or bioactive molecule development.
1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- structure
168293-10-5 structure
Product Name:1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-
CAS No:168293-10-5
MF:C10H12O5
MW:212.199283599854
CID:837645
PubChem ID:15765124
Update Time:2025-11-02

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-
    • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
    • C-Veratroylglycol
    • [ "" ]
    • 168293-10-5
    • CS-0024000
    • 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
    • AKOS032962414
    • HY-N3653
    • SCHEMBL4545347
    • 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
    • CHEMBL590536
    • CHEBI:174080
    • DTXSID901316405
    • FS-10471
    • 2,3-dihydroxyl-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one
    • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone; 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
    • 2,3,4'-Trihydroxy-3'-methoxypropiophenone
    • DA-62548
    • Inchi: 1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
    • InChI Key: UTXNRISXYKZJTH-UHFFFAOYSA-N
    • SMILES: OC(CO)C(C1C=CC(=C(C=1)OC)O)=O

Computed Properties

  • Exact Mass: 212.06800
  • Monoisotopic Mass: 212.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 478.4±45.0 °C at 760 mmHg
  • Flash Point: 194.1±22.2 °C
  • PSA: 86.99000
  • LogP: -0.06330
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

1-Propanone, 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)- Security Information

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